molecular formula C12H10N2O3 B1434330 5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid CAS No. 1955547-58-6

5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

Cat. No. B1434330
M. Wt: 230.22 g/mol
InChI Key: OJMCPTUGCCXZIB-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid” is a compound with the molecular formula C12H10N2O3 . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of “5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid” consists of a cyclopropyl group attached to the 5-position of an isoxazole ring, which also has a pyridin-4-yl group at the 3-position and a carboxylic acid group at the 4-position .


Chemical Reactions Analysis

Isoxazole-5-carboxylic acid derivatives can be formed by conjugate addition, in acidic medium, of hydroxylamine to β-alkoxyvinyl trichloromethyl ketone .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.22 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemistry

  • The molecule serves as a scaffold for synthesizing various highly functionalized 3-pyridinyl isoxazoles, contributing to the development of new compounds with potential applications in medicinal chemistry (Ruano, Fajardo, & Martín, 2005).
  • It is utilized in the synthesis of isoxazolyl- and isothiazolylcarbamides with significant antitumor activity, highlighting its role in developing new cancer treatments (Potkin et al., 2014).
  • The compound is involved in the synthesis of pyridyl isoxazol-5-ones, which are used to create a range of heterocyclic compounds with potential pharmacological applications (El‐Badawi et al., 2008).

Medicinal Chemistry and Drug Development

  • It has been used in the discovery of BMS-986318, a nonbile acid farnesoid X receptor (FXR) agonist, indicating its role in developing treatments for nonalcoholic steatohepatitis (Carpenter et al., 2021).
  • The synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds derived from this molecule shows significant herbicidal and fungicidal activities, suggesting its agricultural applications (Tian, Song, Wang, & Liu, 2009).

Pharmacology and Therapeutics

  • Isoxazole derivatives including those related to 5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid have shown potential in anticancer therapies, with several derivatives exhibiting significant cytotoxicity against various cancer cell lines (Abdo & Kamel, 2015).

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . This suggests that future research may focus on developing such strategies, potentially expanding the applications of compounds like “5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid”.

properties

IUPAC Name

5-cyclopropyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)9-10(7-3-5-13-6-4-7)14-17-11(9)8-1-2-8/h3-6,8H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMCPTUGCCXZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid
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5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid
Reactant of Route 4
5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid
Reactant of Route 5
5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid
Reactant of Route 6
5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

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